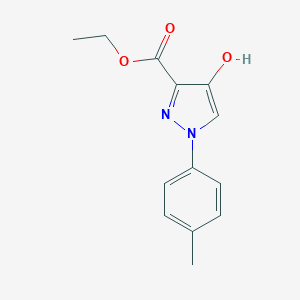
4-Hydroxy-1-(4-methylphenyl)-3-pyrazolecarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-1-(4-methylphenyl)-3-pyrazolecarboxylic acid ethyl ester is a member of pyrazoles and a ring assembly.
Scientific Research Applications
X-ray Powder Diffraction
4-Hydroxy-1-(4-methylphenyl)-3-pyrazolecarboxylic acid ethyl ester is an important intermediate in the synthesis of various compounds. For instance, a related compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, is used in the synthesis of the anticoagulant apixaban. X-ray powder diffraction data for such compounds are critical for confirming their structure and purity, ensuring no detectable impurities are present (Wang et al., 2017).
Synthesis of Analgesic and Anti-inflammatory Agents
Compounds similar to this compound have been synthesized for their potential analgesic and anti-inflammatory activities. For example, a series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters were synthesized and investigated for these properties. Such compounds exhibit significant analgesic and anti-inflammatory activities, with mild ulcerogenic potential when compared to traditional medications (Gokulan et al., 2012).
Intermediate in Synthetic Chemistry
These compounds are also used as intermediates in synthetic chemistry. Ethyl 2-amino-3-methoxycarbonyl-4-oxo-2-pentenoate reacts with hydroxylamine or hydrazines to yield pyrazole ortho-dicarboxylic acid esters, which are then partially hydrolyzed to afford corresponding dicarboxylic acid monoesters. These are used for further chemical transformations, showcasing the versatility of such compounds in synthetic routes (Vicentini et al., 2000).
Antimicrobial and Antioxidant Activity
Similarly structured compounds, like the tetra substituted pyrazolines, have been evaluated for their antibacterial, antifungal, and antioxidant activities. These compounds show potential as antimicrobial agents against various organisms and possess antioxidant properties. The structure-activity relationship of these compounds is an area of ongoing research (Govindaraju et al., 2012).
Corrosion Inhibition
Pyrazole derivatives, like 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, have been evaluated as corrosion inhibitors for steel in hydrochloric acid. These compounds effectively reduce corrosion rate, with their inhibiting action increasing with concentration. Such applications highlight the utility of these compounds in industrial settings (Herrag et al., 2007).
Properties
CAS No. |
26502-59-0 |
|---|---|
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26g/mol |
IUPAC Name |
ethyl 4-hydroxy-1-(4-methylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(17)12-11(16)8-15(14-12)10-6-4-9(2)5-7-10/h4-8,16H,3H2,1-2H3 |
InChI Key |
RSZMACLXIVZQTD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C=C1O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 6-methyl-2-({[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381560.png)
![3-allyl-2-({2-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381561.png)
![3-allyl-2-({2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381562.png)
![Methyl 6-methyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381564.png)
![Tert-butyl [(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B381565.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-naphthalen-1-ylacetamide](/img/structure/B381566.png)
![4-[(2-methylquinolin-8-yl)oxy]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B381568.png)
![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B381573.png)
![4-[4-(2-Fluorophenyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B381574.png)
![12-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B381575.png)
![Methyl 4-[3-[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B381576.png)
![4-(3,4-Dimethylphenoxy)-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B381579.png)
![ethyl 2,4-dimethyl-5-{[(7-methyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate](/img/structure/B381582.png)
